N-(2,4-dimetoxi fenil)-4-oxo-3-pentil-2-sulfanylideno-1H-quinazolina-7-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

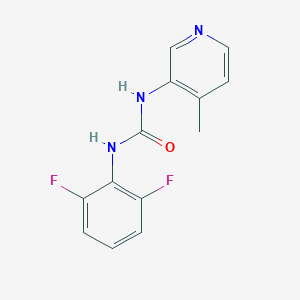

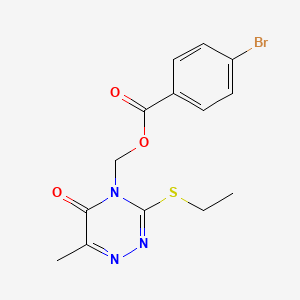

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

La estructura del compuesto sugiere posibles propiedades antimicrobianas. De hecho, los investigadores han sintetizado nuevos derivados basados en el andamio de ditiolopirrolona. Estos derivados inhiben la ARN polimerasa bacteriana (RNAP), una enzima crucial involucrada en la síntesis de ARN en las bacterias . Cabe destacar que:

Desarrollo de Fármacos

Dada la necesidad urgente de nuevos fármacos antibacterianos, los compuestos que se dirigen a la RNAP bacteriana son atractivos. Las rifamicinas tradicionales (por ejemplo, rifampicina) se unen a la RNAP bacteriana, pero ha surgido resistencia. La “región de conmutación” de la RNAP bacteriana, distinta de los sitios caracterizados previamente, presenta un nuevo sitio de unión a fármacos. El compuesto 7b interactúa con esta región, lo que lo convierte en una posible estructura líder para el desarrollo de potentes inhibidores de la RNAP bacteriana .

Estudios de Citotoxicidad

Se ha evaluado la citotoxicidad del compuesto 7b contra las células LO2. Comprender su impacto en las células humanas normales es crucial para la evaluación de la seguridad del fármaco .

Propiedades Bioquímicas

Las propiedades bioquímicas juegan un papel fundamental en el descubrimiento de fármacos. Las herramientas computacionales como Molsoft validan estas propiedades, asegurando la idoneidad del compuesto para su posterior desarrollo .

Terapias Combinadas

Teniendo en cuenta el aumento de las bacterias multirresistentes a los fármacos, la combinación del compuesto 7b con antibióticos existentes podría producir efectos sinérgicos. Investigar estas terapias combinadas es una vía que vale la pena explorar.

En resumen, la N-(2,4-dimetoxi fenil)-4-oxo-3-pentil-2-sulfanylideno-1H-quinazolina-7-carboxamida es prometedora como un posible agente antibacteriano, y su estructura única invita a una mayor investigación en múltiples disciplinas . Si desea más detalles o aplicaciones adicionales, ¡no dude en preguntar!

Propiedades

Número CAS |

421590-58-1 |

|---|---|

Fórmula molecular |

C22H25N3O4S |

Peso molecular |

427.52 |

Nombre IUPAC |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |

Clave InChI |

HUJULOHGFPHVIM-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)